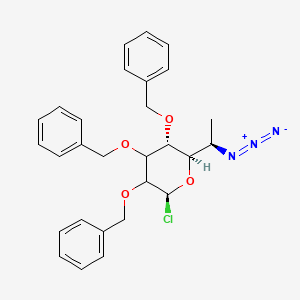![molecular formula C30H32N2O7Si B13860890 2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) is a synthetic nucleoside analog. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) typically involves multiple stepsThe final step involves the esterification of the hydroxyl groups with 4-methylbenzoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trimethylsilyl-ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA and RNA synthesis, leading to the inhibition of cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog used as a DNA synthesis probe.
2’-Deoxy-5-iodouridine: Used in similar applications but has different reactivity due to the presence of an iodine atom.
Uniqueness
2’-Deoxy-5-[(trimethylsilyl)ethynyl]-uridine 3’,5’-Bis(4-methylbenzoate) is unique due to the presence of the trimethylsilyl-ethynyl group, which enhances its stability and reactivity. This makes it particularly useful in synthetic chemistry and biological studies .
Properties
Molecular Formula |
C30H32N2O7Si |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[2,4-dioxo-5-(2-trimethylsilylethynyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C30H32N2O7Si/c1-19-6-10-21(11-7-19)28(34)37-18-25-24(39-29(35)22-12-8-20(2)9-13-22)16-26(38-25)32-17-23(14-15-40(3,4)5)27(33)31-30(32)36/h6-13,17,24-26H,16,18H2,1-5H3,(H,31,33,36)/t24-,25+,26+/m0/s1 |
InChI Key |
FDKOXQWIFHEWKM-JIMJEQGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C#C[Si](C)(C)C)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C#C[Si](C)(C)C)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
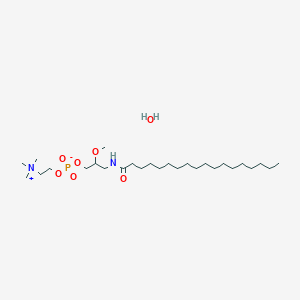
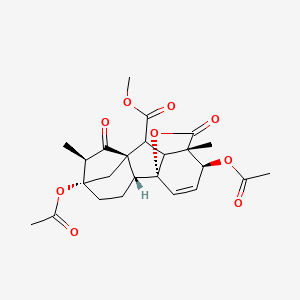

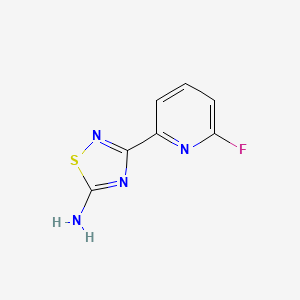


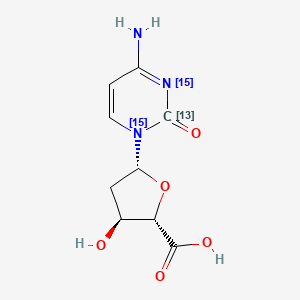
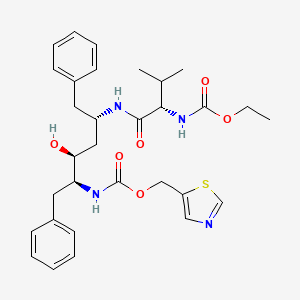

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)


